molecular formula H2O10Se3 B14718383 1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane CAS No. 14998-62-0

1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane

Katalognummer: B14718383
CAS-Nummer: 14998-62-0
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: OLSQVSPJZJCAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

The synthesis of 1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane involves several steps. One common method includes the reaction of selenium dioxide with appropriate organic precursors under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of lower oxidation state products.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of selenium atoms with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, including catalysts and sensors, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress. It can interact with enzymes and proteins, influencing cellular signaling pathways and exerting its effects on various biological processes.

Vergleich Mit ähnlichen Verbindungen

1,5-Dihydroxy-1,1,3,3,5,5-hexaoxo-1lambda~6~,3lambda~6~,5lambda~6~-triselenoxane can be compared with other selenium-containing compounds, such as:

    Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.

    Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in research.

    Selenium dioxide: A simple selenium compound used in organic synthesis and as an oxidizing agent.

Eigenschaften

CAS-Nummer

14998-62-0

Molekularformel

H2O10Se3

Molekulargewicht

398.9 g/mol

IUPAC-Name

diselenono selenate

InChI

InChI=1S/H2O10Se3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI-Schlüssel

OLSQVSPJZJCAFN-UHFFFAOYSA-N

Kanonische SMILES

O[Se](=O)(=O)O[Se](=O)(=O)O[Se](=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.